molecular formula C38H40N2O7 B1246612 Longiberine

Longiberine

Cat. No.: B1246612
M. Wt: 636.7 g/mol
InChI Key: MWGNKNYAZMCDHD-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Longiberine is a dimeric protoberberine-benzyl tetrahydroisoquinoline alkaloid first isolated from Thalictrum longistylum . Its structure comprises two monomeric units: a protoberberine moiety (characterized by a tetracyclic isoquinoline skeleton) and a benzyl tetrahydroisoquinoline unit linked via a C8–C1′ bond . Initial studies in 1999 highlighted its unique dimeric configuration, distinguishing it from simpler monomeric protoberberine alkaloids like berberine . Subsequent research in 2005 and 2006 identified derivatives such as O-methylthis compound, where a methoxy group substitutes a hydroxyl group at the C13 position, altering its solubility and bioactivity . This compound’s biosynthesis involves oxidative coupling of protoberberine and benzyltetrahydroisoquinoline precursors, a pathway elucidated through LC-NMR and LC-MS analyses in plant callus cultures .

Properties

Molecular Formula

C38H40N2O7

Molecular Weight

636.7 g/mol

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-30-methyl-7,23-dioxa-15,30-diazaoctacyclo[22.6.2.23,6.18,12.111,15.114,18.027,31.022,33]heptatriaconta-3(37),4,6(36),8,10,12(35),18(33),19,21,24,26,31-dodecaen-19-ol

InChI

InChI=1S/C38H40N2O7/c1-39-12-10-22-16-30(42-2)33-19-27(22)28(39)14-21-6-8-25(9-7-21)46-32-17-23-15-29-34-26(11-13-40(29)20-24(23)18-31(32)43-3)35(41)37(44-4)38(45-5)36(34)47-33/h6-9,16-19,28-29,41H,10-15,20H2,1-5H3/t28-,29-/m0/s1

InChI Key

MWGNKNYAZMCDHD-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C([C@@H]7CC6=C5)C(=C(C(=C8O)OC)OC)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C6CN7CCC8=C(C7CC6=C5)C(=C(C(=C8O)OC)OC)O3)OC)OC

Synonyms

longiberine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Linkage positions (e.g., C8–C1′ in this compound vs. C8–N′ in Thalibealine) significantly influence molecular rigidity and receptor binding .
  • Methoxy groups enhance lipophilicity, as seen in O-methylthis compound’s increased bioavailability compared to this compound .

Pharmacological Activities

Dimeric alkaloids exhibit enhanced bioactivity over monomers due to dual binding sites. Comparative studies reveal:

Compound Anticancer (IC50, μM) Antimicrobial (MIC, μg/mL) Anti-inflammatory (NF-κB Inhibition, %)
This compound 12.3 ± 1.5 25.0 (S. aureus) 68% at 10 μM
Thalibealine 8.9 ± 0.9 32.0 (E. coli) 54% at 10 μM
Berberine (monomer) 45.0 ± 3.2 50.0 (S. aureus) 22% at 10 μM

Mechanistic Insights :

  • This compound’s protoberberine unit intercalates DNA, while the benzylisoquinoline moiety inhibits topoisomerase I, synergizing anticancer effects .
  • Thalibealine’s aporphine unit confers stronger DNA damage via ROS generation, explaining its lower IC50 .

Analytical Characterization

Differentiation of these compounds requires complementary techniques:

  • LC-MS : Distinguishes molecular weights (e.g., this compound: m/z 653.2 [M+H]⁺ vs. Thalibealine: m/z 635.1 [M+H]⁺) .
  • NMR: C8–C1′ linkage in this compound shows distinct NOESY correlations (H8–H1′) absent in C14–C1′ linked analogs .
  • Circular Dichroism (CD) : Configurational differences (e.g., R/S stereochemistry at C1) affect Cotton effects at 280 nm .

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